molecular formula C15H17N3O3 B5800291 5-(cyclohexylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

5-(cyclohexylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5800291
M. Wt: 287.31 g/mol
InChI Key: YSMULTKZNKOKRG-UHFFFAOYSA-N
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Description

5-(cyclohexylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a cyclohexylmethyl group and a nitrophenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclohexylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a nitro compound. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(cyclohexylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 5-(cyclohexylmethyl)-3-(4-aminophenyl)-1,2,4-oxadiazole.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

5-(cyclohexylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials with specific properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 5-(cyclohexylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Similar compounds to 5-(cyclohexylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole include other oxadiazole derivatives with different substituents. These compounds share the oxadiazole core but differ in their functional groups, which can significantly influence their chemical and biological properties. For example:

    5-(cyclohexylmethyl)-3-(4-aminophenyl)-1,2,4-oxadiazole: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.

    5-(cyclohexylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole: Contains a methyl group, which may affect its electronic properties and interactions with biological targets.

Properties

IUPAC Name

5-(cyclohexylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-18(20)13-8-6-12(7-9-13)15-16-14(21-17-15)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMULTKZNKOKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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